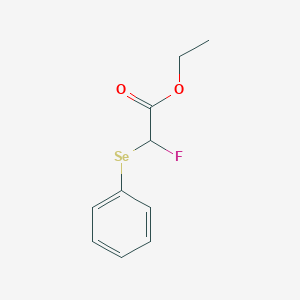
Nickel(3+) carbonate hydroxide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(3+) carbonate hydroxide (1/1/1) is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of nickel in the +3 oxidation state, combined with carbonate and hydroxide ions. It is often studied for its electrochemical properties and potential use in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Nickel(3+) carbonate hydroxide can be synthesized through various methods. One common approach involves the hydrothermal method, where nickel salts are reacted with carbonate and hydroxide sources under high temperature and pressure conditions. This method often results in the formation of hierarchical mesoporous structures .
Industrial Production Methods: In industrial settings, the production of nickel carbonate hydroxide typically involves the precipitation method. Nickel salts, such as nickel nitrate or nickel chloride, are reacted with sodium carbonate and sodium hydroxide. The reaction conditions, including pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
化学反应分析
Types of Reactions: Nickel(3+) carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) oxide under alkaline conditions.
Reduction: It can be reduced to nickel(II) compounds using reducing agents.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Bromine in alkaline conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate under controlled pH conditions.
Major Products:
Oxidation: Nickel(III) oxide.
Reduction: Nickel(II) hydroxide.
Substitution: Nickel salts with different anions.
科学研究应用
Nickel(3+) carbonate hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and nanostructures.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is used in the production of supercapacitors, batteries, and as a catalyst for water splitting
作用机制
The mechanism by which nickel(3+) carbonate hydroxide exerts its effects is primarily through its electrochemical properties. The compound can participate in redox reactions, making it useful in energy storage and conversion applications. The molecular targets and pathways involved include the interaction with electrolytes and the facilitation of electron transfer processes .
相似化合物的比较
Nickel(II) carbonate hydroxide: Similar in structure but with nickel in the +2 oxidation state.
Nickel(III) oxide: An oxidized form of nickel with similar electrochemical properties.
Nickel(II) hydroxide: Commonly used in batteries and has similar applications in energy storage
Uniqueness: Nickel(3+) carbonate hydroxide is unique due to the presence of nickel in the +3 oxidation state, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high redox potential and stability .
属性
CAS 编号 |
142164-39-4 |
|---|---|
分子式 |
CHNiO4 |
分子量 |
135.71 g/mol |
IUPAC 名称 |
nickel(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI 键 |
BELXICTXJZEPKL-UHFFFAOYSA-K |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
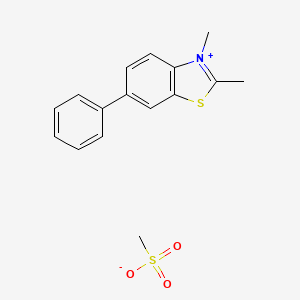
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
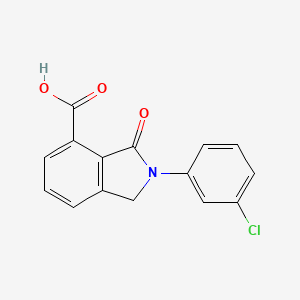
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
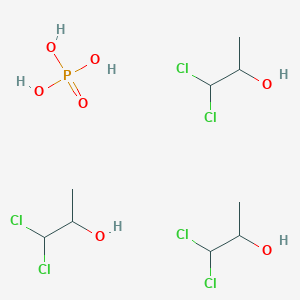
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
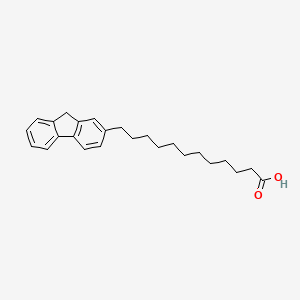
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)

